6-Azido-6-deoxy-D-glucopyranose

Descripción general

Descripción

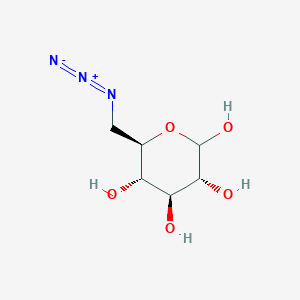

6-Azido-6-deoxy-D-glucopyranose is a modified sugar molecule where the hydroxyl group at the sixth position of D-glucopyranose is replaced by an azido group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-D-glucopyranose typically involves the nucleophilic substitution of a hydroxyl group with an azido group. One common method is the reaction of 6-deoxy-D-glucopyranose with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction proceeds efficiently, yielding the desired azido sugar.

Another approach involves the use of diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DMF. This method offers high yields and avoids the need for intermediate halide formation .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Azido-6-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Click Chemistry: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Common Reagents and Conditions

Sodium Azide: Used for the initial substitution reaction to introduce the azido group.

Hydrogen and Catalysts: Employed in reduction reactions to convert the azido group to an amino group.

Copper Catalysts: Utilized in click chemistry reactions to form triazoles.

Major Products

Amino Sugars: Formed by the reduction of the azido group.

Triazoles: Produced through click chemistry reactions.

Aplicaciones Científicas De Investigación

6-Azido-6-deoxy-D-glucopyranose has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and glycoconjugates.

Biology: Employed in metabolic labeling studies to track glycosylation patterns in cells.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of modified polysaccharides and other functional materials.

Mecanismo De Acción

The primary mechanism of action of 6-Azido-6-deoxy-D-glucopyranose involves its incorporation into biological systems where it can participate in bioorthogonal reactions. The azido group allows for selective labeling and modification of biomolecules without interfering with natural biological processes . This makes it a valuable tool for studying cellular metabolism and protein interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Azido-2-deoxy-D-glucopyranose: Similar structure with the azido group at the second position.

6-Azido-6-deoxy-cellobiose: A disaccharide derivative with an azido group at the sixth position.

Uniqueness

6-Azido-6-deoxy-D-glucopyranose is unique due to its specific substitution pattern, which allows for targeted modifications and applications in various fields. Its ability to undergo click chemistry reactions makes it particularly valuable for bioconjugation and labeling studies .

Actividad Biológica

6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is a modified monosaccharide that has garnered attention due to its unique biological properties and potential applications in cellular research and therapeutic development. This article explores the biological activity of 6AzGlc, focusing on its mechanisms of action, cellular uptake, and implications in various biological contexts.

6AzGlc is synthesized from D-glucose through a series of chemical reactions involving p-toluenesulfonyl chloride and sodium azide. The synthesis typically yields a mixture of anomers, which can be characterized using NMR spectroscopy to confirm the structure and purity of the product .

The primary mechanism by which 6AzGlc exerts its biological effects is through its ability to act as a substrate for glucose transporters (GLUTs). Research indicates that 6AzGlc can effectively mimic glucose in cellular environments, facilitating its uptake into cells via GLUT-mediated transport. This characteristic allows it to be utilized as a metabolic chemical reporter in various studies .

Cellular Uptake Studies

-

Transport Mechanism :

- 6AzGlc uptake is significantly influenced by GLUTs, as demonstrated by competition assays with D-glucose and 2-deoxyglucose (2DG). The uptake was shown to be dose-dependent and saturable, indicating a transporter-mediated process .

- Inhibition studies using cytochalasin B confirmed that the influx of 6AzGlc is GLUT-dependent, as this compound blocks glucose transporters .

- Fluorescent Labeling :

Cancer Research

The application of 6AzGlc in cancer research has highlighted its potential as a therapeutic agent. Studies have shown that it can induce apoptosis in certain cancer cell lines while exhibiting reduced toxicity towards normal cells. For instance, derivatives of 6AzGlc have been reported to cause significant apoptosis in HCT-116 and MCF-7 cell lines without adversely affecting normal human dermal fibroblasts (NHDF) at similar concentrations .

Immune Cell Metabolism

In immunological studies, 6AzGlc has been utilized to track metabolic changes in activated T cells. Following T cell receptor stimulation, there is an observable increase in 6AzGlc uptake, suggesting its utility in studying metabolic reprogramming during immune responses .

In Vivo Applications

In vivo studies have demonstrated that 6AzGlc can be used for tissue imaging and analysis. After intraperitoneal injection into mice, tissues such as spleen and thymus showed increased fluorescent labeling correlating with the concentration of 6AzGlc administered. This highlights its potential for real-time tracking of metabolic processes in live organisms .

Case Studies

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRUUHRGSJVMD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.